ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as ethyl, chlorobutanoylamino, and chlorophenyl. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Chlorobutanoylamino Group: This step involves the reaction of the intermediate compound with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and pharmaceuticals.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
ethyl 5-(4-chlorobutanamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4-((4-chlorophenyl)sulfonyl)amino)benzoate: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
Ethyl 2-amino-5-(4-chlorophenyl)-4-thiazolecarboxylate: This compound also contains a chlorophenyl group but has a thiazole core instead of a thieno[3,4-d]pyridazine core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 5-(4-chlorobutanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-28-19(27)16-13-10-29-17(22-14(25)4-3-9-20)15(13)18(26)24(23-16)12-7-5-11(21)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQZWNEVVDPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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